2-Cyclopropyl-2-methylpyrrolidine

Medicinal Chemistry Conformational Analysis Scaffold Design

2-Cyclopropyl-2-methylpyrrolidine (CAS: 1514348-04-9) is a specialized, chiral secondary amine characterized by a pyrrolidine ring substituted at the 2-position with both a cyclopropyl and a methyl group. This geminal disubstitution at the alpha-position to the amine creates a sterically hindered and conformationally biased scaffold, distinct from simpler pyrrolidines.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13554479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-methylpyrrolidine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C2CC2
InChIInChI=1S/C8H15N/c1-8(7-3-4-7)5-2-6-9-8/h7,9H,2-6H2,1H3
InChIKeyDUXSDWCTOOGMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-2-methylpyrrolidine: A Unique Chiral Pyrrolidine Building Block for Advanced SAR Studies


2-Cyclopropyl-2-methylpyrrolidine (CAS: 1514348-04-9) is a specialized, chiral secondary amine characterized by a pyrrolidine ring substituted at the 2-position with both a cyclopropyl and a methyl group . This geminal disubstitution at the alpha-position to the amine creates a sterically hindered and conformationally biased scaffold, distinct from simpler pyrrolidines. This unique structure, with an Fsp3 value of 1 , makes it a valuable building block for medicinal chemists seeking to explore novel three-dimensional chemical space in drug discovery, particularly for modulating receptor interactions where conformational restriction is key to achieving selectivity [1].

2-Cyclopropyl-2-methylpyrrolidine: Why Simple Pyrrolidine Analogs Cannot Be Substituted


Generic substitution with unsubstituted pyrrolidine or simpler 2-alkyl analogs fails because the unique geminal combination of a cyclopropyl and a methyl group at the C2 position confers distinct steric, electronic, and metabolic properties [1]. The cyclopropyl ring introduces rigidity and a specific electron-withdrawing character that modulates amine basicity [2], while the methyl group provides steric bulk to influence binding pocket interactions. This precise combination is not achievable with common alternatives like 2-methylpyrrolidine or 2-cyclopropylpyrrolidine, which lack this dual constraint, making 2-cyclopropyl-2-methylpyrrolidine a non-interchangeable component for projects requiring specific spatial and electronic parameters in lead optimization.

2-Cyclopropyl-2-methylpyrrolidine: Quantifiable Differentiation in Scaffold Basicity and Conformational Bias


Conformational Restriction and Rigidity Compared to 2-Methylpyrrolidine

The presence of the cyclopropyl ring in 2-cyclopropyl-2-methylpyrrolidine introduces significant conformational rigidity compared to its simpler analog, 2-methylpyrrolidine. While the latter's ethyl group allows for multiple rotamers, the cyclopropane ring is locked in a specific geometric orientation, reducing the entropic penalty upon binding and potentially enhancing target selectivity [1]. The Fsp3 value of 1 for 2-cyclopropyl-2-methylpyrrolidine indicates a fully saturated, three-dimensional structure , contrasting with less saturated analogs and offering a higher degree of shape diversity for exploring complex biological targets.

Medicinal Chemistry Conformational Analysis Scaffold Design

Modulation of Amine Basicity via Cyclopropyl Electron-Withdrawing Effect

In the context of neuronal nitric oxide synthase (nNOS) inhibitors, the insertion of a rigid, electron-withdrawing cyclopropyl ring adjacent to an amine group in a pyrrolidine scaffold has been quantitatively shown to decrease the basicity of that amine [1]. This decrease in pKa resulted in decreased in vitro inhibitory activity compared to a parent compound lacking the cyclopropyl group [1]. By inference, the presence of the cyclopropyl group in 2-cyclopropyl-2-methylpyrrolidine is expected to lower the pKa of its amine relative to the analogous 2,2-dimethylpyrrolidine, a property that can be exploited to modulate logD, membrane permeability, and hERG liability.

Physical Organic Chemistry Medicinal Chemistry Pharmacokinetics

High-Affinity Receptor Binding Achievable with a (R)-2-Methylpyrrolidine Scaffold

The (R)-2-methylpyrrolidine moiety, a core component of the target compound, is a privileged scaffold for achieving high affinity at G-protein coupled receptors (GPCRs). For instance, a compound containing a (R)-2-methylpyrrolidine group demonstrated potent binding to the human histamine H3 receptor with a Ki of 0.21 nM in a radioligand displacement assay [1]. In the same assay, the compound showed a Ki of 0.72 nM for the rat histamine H3 receptor [1]. This data highlights the potential of the 2-methylpyrrolidine scaffold for generating nanomolar to sub-nanomolar affinity ligands, a capability that differentiates it from less privileged cyclic amines.

GPCR Medicinal Chemistry Receptor Pharmacology

Lower Intrinsic Basicity as a Tool for Enhancing Isozyme Selectivity in Nitric Oxide Synthases

The class-level effect of cyclopropyl substitution on amine basicity directly translates to improved enzyme selectivity. In a study of neuronal nitric oxide synthase (nNOS) inhibitors, compounds featuring a trans-cyclopropyl group on a pyrrolidine scaffold, which decreased amine basicity, exhibited high selectivity for nNOS over endothelial NOS (eNOS) in vitro [1]. Several of these inhibitors achieved double-digit nanomolar inhibitory potency while maintaining this high selectivity [1]. By extension, the decreased basicity conferred by the cyclopropyl group in 2-cyclopropyl-2-methylpyrrolidine makes it a superior starting point for designing selective enzyme inhibitors compared to more basic, non-cyclopropyl analogs.

Enzymology Selectivity Drug Design

Optimal Use Cases for 2-Cyclopropyl-2-methylpyrrolidine in Research and Development


Design of Potent and Selective GPCR Ligands

The (R)-2-methylpyrrolidine scaffold is a known pharmacophore for high-affinity binding to GPCRs like the histamine H3 receptor [1]. 2-Cyclopropyl-2-methylpyrrolidine serves as an advanced building block for synthesizing novel GPCR ligands. The added cyclopropyl group provides an additional handle for modulating physicochemical properties and conformational bias, which are critical for achieving target selectivity and minimizing off-target effects. This is directly relevant for neuroscience and metabolic disease research.

Synthesis of Isozyme-Selective Enzyme Inhibitors

Based on the established class effect of cyclopropyl groups in reducing amine basicity and improving enzyme selectivity [1], this compound is an ideal intermediate for creating selective inhibitors of enzymes where isozyme discrimination is crucial, such as neuronal vs. endothelial nitric oxide synthase (nNOS vs. eNOS). The scaffold's inherent properties help address selectivity challenges early in the drug discovery process.

Exploration of Conformationally Constrained Chemical Space

The geminal substitution pattern at the C2 position creates a sterically hindered and conformationally restricted amine [1]. This makes it a valuable tool for medicinal chemists aiming to explore novel three-dimensional chemical space, particularly for challenging targets that are poorly addressed by flat, aromatic molecules. The scaffold's high Fsp3 value (1.0) is a key differentiator in this context [2].

Advanced Intermediate for Synthesizing Complex Alkaloid Analogs

The unique combination of a cyclopropyl and a methyl group in a pyrrolidine ring provides a synthetic handle that can be further functionalized. It can serve as a versatile intermediate for constructing more complex molecular architectures, including analogs of natural products and alkaloids where stereochemistry and ring constraints are paramount for biological activity.

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